REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(Cl)(=O)C(Cl)=O.CN(C=O)C.C([SnH](CCCC)CCCC)CCC.[F-].[K+]>ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[O:13])=[CH:15][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:4.5,^1:49,51,70,89|
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Name
|
|
Quantity
|
6.6 g
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Type
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reactant
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Smiles
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C(CCCCCC)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0.1 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
11.1 mL
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Type
|
reactant
|
Smiles
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C(CCC)[SnH](CCCC)CCCC
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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[F-].[K+]
|
Name
|
|
Quantity
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350 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Type
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CUSTOM
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Details
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The resulting vigorously bubbling solution was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
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Details
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The semi-solid residue was dissolved in 40 mL of benzene under argon
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Type
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CUSTOM
|
Details
|
autogenously to 40° C
|
Type
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WAIT
|
Details
|
After 1 h
|
Duration
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1 h
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 30 min
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
The reaction mass was filtered
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Type
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ADDITION
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Details
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the filtrate diluted with ether
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Type
|
WASH
|
Details
|
washed with water
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Type
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CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated onto 10 g of silica gel
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (5×20 cm column, 3:7 dichloromethane/hexanes as elutent)
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Type
|
CUSTOM
|
Details
|
gave 5.95 g, 97% yield
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |